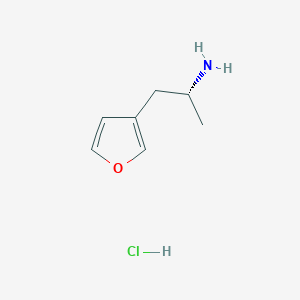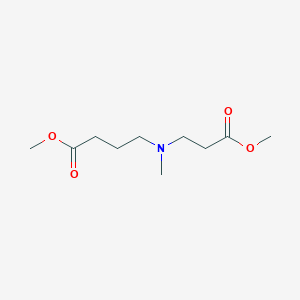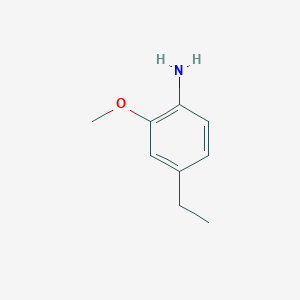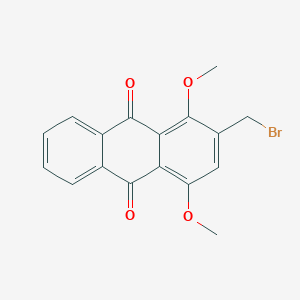![molecular formula C30H26N2O3 B13138128 methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate is a complex organic compound that features a quinoline and naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of the Naphthalene Moiety: This can be synthesized via Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling of the Quinoline and Naphthalene Moieties: This step involves the formation of an amide bond between the quinoline and naphthalene derivatives. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst for chlorination.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline and naphthalene moieties.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology
In biological research, the compound is studied for its potential as a fluorescent probe due to the presence of the quinoline moiety, which can exhibit fluorescence.
Medicine
The compound is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine, which are used as antimalarial agents.
Naphthalene Derivatives: Compounds such as naphthalene-2-carboxylic acid, which is used in the synthesis of dyes and pigments.
Uniqueness
Methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate is unique due to the combination of the quinoline and naphthalene moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications, from organic synthesis to potential therapeutic uses.
Properties
IUPAC Name |
methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O3/c1-30(2)15-14-24(22-16-20-6-4-5-7-27(20)31-18-22)25-17-21(10-13-26(25)30)28(33)32-23-11-8-19(9-12-23)29(34)35-3/h4-14,16-18H,15H2,1-3H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNBVHAMTMOQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC5=CC=CC=C5N=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)

![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)




![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)



